2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-12-9-10-18-16(11-12)21(27)19-20(15-7-5-6-8-17(15)29-4)26(23(28)22(19)30-18)24-25-13(2)14(3)31-24/h5-11,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMYEQVQGNNWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is , and it possesses notable functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of chromeno-pyrrole compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells via multiple pathways. This includes activation of caspases and disruption of mitochondrial membrane potential, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines.
- Cell Lines Tested : Studies have primarily focused on neuroblastoma (IMR-32, SK-N-SH) and cervical cancer (HeLa) cell lines. The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IMR-32 | 0.15 | Apoptosis via caspase activation |
| HeLa | 0.12 | Mitochondria-mediated apoptosis |
| SK-N-SH | 0.10 | Cell cycle arrest at G2/M phase |
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity against various strains:
- Tested Strains : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Comparison to Standard Antibiotics : Its antibacterial efficacy was comparable to gentamicin, a widely used antibiotic.
Case Studies
-
Neuroblastoma Study :
- A study assessed the cytotoxic effects of the compound on neuroblastoma cells using the MTT assay. Results indicated significant cell viability reduction and morphological changes consistent with apoptosis.
-
Cervical Cancer Study :
- Another study utilized HeLa cells to evaluate the compound's impact on cell proliferation and apoptosis. Immunofluorescence studies confirmed that treatment led to microtubule disruption and G2/M cell cycle arrest.
Mechanistic Insights
The biological activity of the compound can be attributed to several key mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Induction of S-phase arrest followed by an increase in sub-G1 populations, indicative of apoptotic cells.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activity, which may contribute to their overall therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties of Selected Analogs
Estimated based on structural similarity to compound.
*4-ethoxy-3-methoxyphenyl substituent instead of 2-methoxyphenyl.
Key Observations:
Substituent Effects on Solubility: The 2-methoxyphenyl group in the target compound likely enhances lipophilicity compared to the 2-hydroxyphenyl analog (5{1–1-2}), which may form hydrogen bonds.
Synthetic Flexibility :
- The multicomponent reaction () enables rapid diversification of substituents, contrasting with the ring-opening strategy () used for pyrrolo-pyrazolones.
Challenges in Characterization
- Spectroscopic Limitations : Low-intensity signals for carbonyl and pyrazole groups in some analogs (e.g., 5{1–1-2}) complicate structural confirmation .
- Stereochemical Complexity: The target compound lacks defined stereocenters, simplifying synthesis compared to stereoisomer-rich analogs like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().
Q & A
Q. What are the recommended synthetic routes for preparing 2-(4,5-dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, substituted aryl aldehydes, and primary amines. Key steps include cyclocondensation under reflux in ethanol or dioxane, followed by purification via recrystallization (DMF:EtOH, 1:1). Reaction optimization requires pH control (6.5–7.5) and catalytic bases like triethylamine to enhance yield (typically 60–75%) . Post-synthesis characterization via /-NMR, HRMS, and IR is critical to confirm structural fidelity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use X-ray crystallography to resolve the fused chromeno-pyrrole core and substituent orientations. Complement with -NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.1–7.3 ppm). DFT calculations (B3LYP/6-31G**) predict electronic properties, such as HOMO-LUMO gaps (~3.2 eV), which correlate with reactivity in electrophilic substitution reactions .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
Prioritize chemokine receptor modulation assays (e.g., CXCR4/CXCR7 binding via competitive ELISA) due to structural analogs showing activity in this domain . Pair with cytotoxicity profiling (MTT assay, IC determination) in cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic controls (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, but may increase side reactions.
- Temperature : Reflux at 80–90°C for 15–20 hours maximizes conversion, while higher temperatures (>100°C) degrade the thiazole moiety .
- Catalysts : Lewis acids (e.g., ZnCl) reduce reaction time by 30% but require rigorous post-reaction purification to avoid metal contamination .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., conflicting IC values across assays)?
- Orthogonal assays : Validate receptor binding data using surface plasmon resonance (SPR) alongside cell-based functional assays (e.g., calcium flux).
- Structural analogs : Compare activity of derivatives (e.g., replacing the 2-methoxyphenyl group with 4-fluorophenyl) to identify substituent-dependent trends .
- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemical consistency via circular dichroism (CD) spectroscopy .
Q. What strategies are effective for elucidating the compound’s mechanism of action at molecular targets?
- Molecular dynamics simulations : Model interactions with chemokine receptors (e.g., CXCR4) to identify key binding residues (e.g., Asp, Glu) .
- Mutagenesis studies : Validate predicted binding sites by expressing receptor mutants in HEK293 cells and measuring ligand displacement .
- Metabolomics : Track downstream effects (e.g., MAPK/ERK pathway modulation) via LC-MS-based untargeted metabolomics in treated cell lines .
Methodological Considerations
- Synthetic Challenges : The thiazole ring’s sensitivity to oxidation necessitates inert atmospheres (N/Ar) during synthesis .
- Data Reproducibility : Standardize assay protocols (e.g., cell passage number, serum-free pre-incubation) to minimize variability in pharmacological studies .
- Computational Tools : Use Schrödinger Suite or AutoDock for docking studies, cross-validated with experimental binding constants (K) from SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
